molecular formula C20H24N2OS B296333 3-(4-Methylphenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)propan-1-one

3-(4-Methylphenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)propan-1-one

Cat. No.: B296333
M. Wt: 340.5 g/mol
InChI Key: VOLHWFBMRDJZLV-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)propan-1-one is a complex organic compound with the molecular formula C20H24N2OS. This compound is characterized by the presence of a sulfide group, a piperazine ring, and phenyl groups, making it a molecule of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methylphenyl magnesium bromide with 3-oxo-3-(4-phenyl-1-piperazinyl)propyl chloride under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified using techniques like recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)propan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Methylphenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The piperazine ring is known to interact with neurotransmitter receptors, which may explain some of its pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylphenyl 3-oxo-3-(4-phenyl-1-piperazinyl)propyl sulfone
  • 4-Methylphenyl 3-oxo-3-(4-phenyl-1-piperazinyl)propyl sulfoxide
  • 4-Methylphenyl 3-oxo-3-(4-phenyl-1-piperazinyl)propyl chloride

Uniqueness

3-(4-Methylphenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H24N2OS

Molecular Weight

340.5 g/mol

IUPAC Name

3-(4-methylphenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)propan-1-one

InChI

InChI=1S/C20H24N2OS/c1-17-7-9-19(10-8-17)24-16-11-20(23)22-14-12-21(13-15-22)18-5-3-2-4-6-18/h2-10H,11-16H2,1H3

InChI Key

VOLHWFBMRDJZLV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)SCCC(=O)N2CCN(CC2)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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